Fmoc-(2-aminomethyl) benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

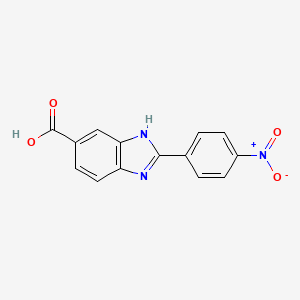

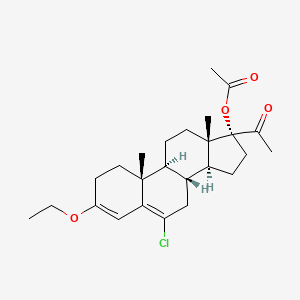

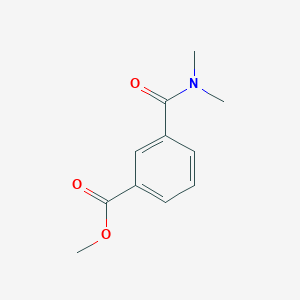

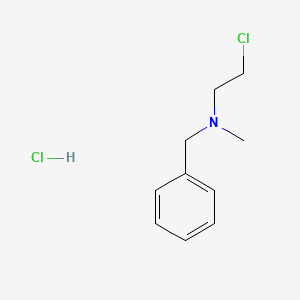

“Fmoc-(2-aminomethyl) benzoic acid” is a compound with the molecular formula C23H19NO4 . It is an important organic intermediate that can be used in agrochemical, pharmaceutical, and dyestuff fields . It is a member of fluorenes .

Synthesis Analysis

Large-scale procedures for the protection of various amino acids with N-(9-fluorenylmethoxycarbonyl)oxysuccinimide (FMOC-OSu) have been described . Commercially available 4-aminomethylbenzoic acid and trans-4-(aminomethyl)cyclohexanecarboxylic acid were converted into their corresponding FMOC-derivatives in excellent yields without the need for an extractive workup .Molecular Structure Analysis

The molecular weight of “this compound” is 373.4 g/mol . The IUPAC name is 2-[(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]benzoic acid .Chemical Reactions Analysis

The protection of amines with FMOC-Cl finds significant application in solid-phase peptide synthesis (SPPS), a powerful method for the efficient assembly of peptides .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 373.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 .Applications De Recherche Scientifique

1. Building Block for Pseudopeptide Synthesis

Fmoc-(2-aminomethyl) benzoic acid shows promise as a building block for the synthesis of peptidomimetics and as a scaffold for combinatorial chemistry. Its synthesis from 4-aminobenzoic acid is efficient and offers distinct functionalities that can be discriminated from each other, making it suitable for peptide bond formation and peptide chain elongation (Pascal et al., 2000).

2. Solid-Phase Synthesis of C-Terminal Peptide Amides

This acid is used in the synthesis of 3-nitro-4-(N-protected aminomethyl)benzoic acids, illustrating a novel approach to solid-phase synthesis of peptide amides. The process involves coupling to amino-functionalized supports and photolytic cleavage to produce peptide amides, showcasing its versatility in peptide synthesis (Hammer et al., 2009).

3. Scaffold for Tweezer Receptors

An orthogonally protected aromatic diamine, including this compound, has been synthesized as a versatile template. This scaffold is useful for the solid-phase synthesis of dipodal or cyclic peptidic receptors and allows for creating tweezer receptors with unsymmetrical side arms, enhancing structural and functional diversity (Kuchelmeister & Schmuck, 2009).

4. Self-Assembly and Functional Applications

Fmoc-modified amino acids and peptides, including this compound, have self-assembly features and potential for various applications due to their inherent hydrophobicity and aromaticity. These properties are utilized in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic applications (Tao et al., 2016).

5. Diverse Chemical Libraries and Screening

This acid serves as a scaffold for creating diversity in chemical libraries. Its selective protection by mild reagents makes it a versatile building block for solid-phase synthesis, facilitating the creation and screening of diverse chemical compounds (Pascal et al., 2003).

Mécanisme D'action

Target of Action

Fmoc-(2-aminomethyl) benzoic acid, also known as 2-(Fmoc-aminomethyl)-benzoic acid, is primarily used as a protecting group for amines in organic synthesis . The compound’s primary targets are the amine groups present in various organic compounds, particularly amino acids .

Mode of Action

The compound acts by protecting the amine groups during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate . This protection allows for selective reactions to occur at other sites within the molecule without affecting the amine group .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of peptides. The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS), allowing for the selective addition of amino acids to the growing peptide chain .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the desired sequence of amino acids . By protecting the amine groups, the compound allows for the selective addition of amino acids in peptide synthesis .

Action Environment

The action of this compound is influenced by the conditions under which peptide synthesis is carried out. Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of the Fmoc protection and the overall yield of the peptide synthesis . The compound is typically used under mild and catalyst-free conditions .

Safety and Hazards

Orientations Futures

While specific future directions for “Fmoc-(2-aminomethyl) benzoic acid” are not detailed in the search results, it is known that FMOC-amino acid derivatives are valuable intermediates for the solid-phase synthesis of combinatorial libraries . This suggests potential future applications in the development of new peptide-based compounds.

Relevant Papers Several papers have been identified that discuss “this compound” and related compounds . These papers cover topics such as the synthesis of FMOC-protected non-proteogenic amino acids , and the use of these compounds as building blocks for combinatorial libraries .

Propriétés

IUPAC Name |

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-22(26)16-8-2-1-7-15(16)13-24-23(27)28-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHFVZKLOMMGCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Cyanomethyl)sulfanyl]acetyl chloride](/img/structure/B1354715.png)

![N-[3-Cyano-4-methyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-YL]-acetamide](/img/structure/B1354744.png)